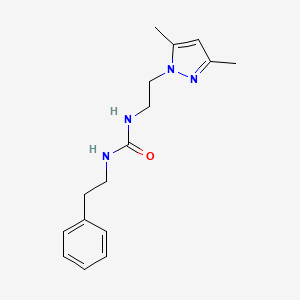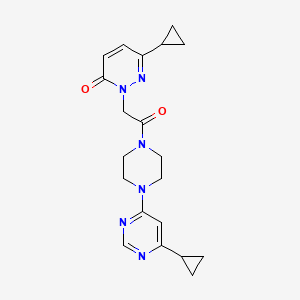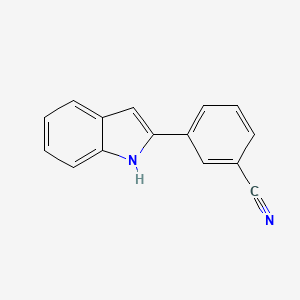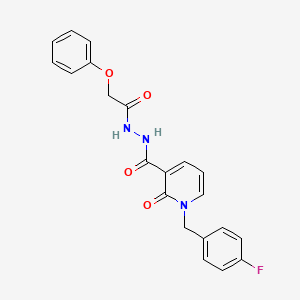![molecular formula C19H16O5 B2999374 methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate CAS No. 449738-25-4](/img/structure/B2999374.png)
methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticoagulant Properties
Coumarin derivatives, which are structurally similar to methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate, have been shown to function as anticoagulants. These compounds can inhibit the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation. This application is crucial in the prevention and treatment of thrombosis-related conditions .
Antimicrobial Activity
Research has indicated that certain coumarin derivatives possess antimicrobial properties, including antibacterial and antifungal activities. These compounds can disrupt microbial cell wall synthesis or interfere with essential enzymes within the pathogens, making them potential candidates for treating various infections .
Chemotherapeutic Use
Some coumarin derivatives have been explored for their chemotherapeutic potential. They may act as biological inhibitors that can interfere with the proliferation of cancer cells, induce apoptosis, or inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow .
Bio-analytical Reagents
Coumarin derivatives can also serve as bio-analytical reagents due to their fluorescent properties. They can be used in fluorescence microscopy or as sensors to detect and measure biological substances or chemical elements in research settings .
Antitubercular Agents
The compound’s derivatives have been screened for their in vitro activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests a potential application in developing new antitubercular drugs .
Antiviral Properties
Derivatives of this compound have been utilized in medicinal scaffolds demonstrating antiviral activities. These compounds could be designed to target specific viral enzymes or processes essential for viral replication .
Chemosensor Applications
Similar compounds have been synthesized for selective analysis of metal ions like Al3+. They exhibit changes in fluorescence intensity and wavelength upon interaction with specific ions, indicating their use as chemosensors .
Green Chemistry Synthesis
The compound’s derivatives have been used in green chemistry approaches for synthesis, such as microwave-induced synthesis and deep eutectic solvents (DES), highlighting their role in developing environmentally friendly synthetic methods .
Crystal structure of 3-methyl-2-oxo-2H-chromen-7-yl propionate Design, Synthesis, and Structure–Activity Relationships of … - Springer (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6 … Synchronous Fluorescence Determination of Al3+ Using 3-Hydroxy-2-(4 … Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio …
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit various biological activities, such as anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic activities .
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Given the reported biological activities of similar compounds, it’s plausible that the compound may influence pathways related to oxidative stress, inflammation, tumor progression, and apoptosis .
Result of Action
Based on the reported biological activities of similar compounds, it can be hypothesized that the compound may exert anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
methyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(19(21)22-2)24-14-8-9-15-17(10-14)23-11-16(18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKITRCJXGSZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2999297.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-2,3-dihydro-1,4-benzodioxin-6-ylacetamide](/img/structure/B2999298.png)

![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2999300.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2999304.png)



![N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2999310.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}ethane-1-sulfonyl fluoride](/img/no-structure.png)

